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Compound of Interest

Compound Name: H-Pro-NHEt.HCl

Cat. No.: B555228 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of nuclear magnetic resonance (NMR)

spectroscopic evidence for beta-turn induction in peptides. While direct, quantitative NMR data

for the induction of a beta-turn by H-Pro-NHEt.HCl in a peptide context is not readily available

in the reviewed literature, this document outlines the key NMR parameters used to identify

beta-turns and presents data from alternative beta-turn-inducing strategies. This will allow for

an objective comparison of conformational effects based on available experimental data.

Introduction to Beta-Turns and their NMR
Signatures
Beta-turns are secondary structures in peptides and proteins that cause a reversal in the

direction of the polypeptide chain. They are crucial for the proper folding and biological activity

of many peptides. NMR spectroscopy is a powerful tool for the conformational analysis of

peptides in solution, providing detailed insights into the presence and type of beta-turns. Key

NMR parameters indicative of a beta-turn include:

Nuclear Overhauser Effects (NOEs): Short through-space distances (< 5 Å) between protons

give rise to NOE signals. In beta-turns, specific short distances are expected, most notably

between the alpha-proton of residue i+1 and the amide proton of residue i+2 (dαN(i+1, i+2)),

and between the amide proton of residue i+2 and the amide proton of residue i+3 (dNN(i+2,
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i+3)). For certain turn types, a key NOE is observed between the alpha-proton of residue i

and the amide proton of residue i+2 or i+3.

³J(HNHα) Coupling Constants: The three-bond coupling constant between the amide proton

and the alpha-proton is related to the phi (φ) dihedral angle. Small coupling constants

(typically < 5 Hz) are indicative of an α-helical conformation, while larger values (typically > 8

Hz) suggest an extended or β-sheet conformation. The specific pattern of coupling constants

for the residues involved in a beta-turn can help to define its type.

Chemical Shift Deviations (CSDs): The difference between the observed chemical shift of a

proton or carbon and its random coil value (Δδ) can provide information about the local

secondary structure. For beta-turns, characteristic downfield shifts of the α-protons of the

residues at the i+1 and i+2 positions are often observed[1][2]. Amide proton chemical shifts

can also be indicative of hydrogen bonding within the turn[3].

Temperature Coefficients of Amide Protons: A small temperature coefficient of an amide

proton's chemical shift (typically less than -4.5 ppb/K) suggests that the proton is involved in

an intramolecular hydrogen bond, a key feature of many beta-turns.

Comparative Analysis of Beta-Turn Inducers
While specific data for H-Pro-NHEt.HCl is elusive, we can compare the NMR data for other

well-characterized beta-turn-inducing motifs. Proline is frequently found in beta-turns, and its

derivatives are often used to stabilize these structures. Other strategies include the use of

specific amino acid sequences and backbone modifications.

Case Study 1: D-Proline-Glycine (D-Pro-Gly) Sequence
The D-Pro-Gly sequence is a potent inducer of type II' beta-turns. The following table

summarizes typical NMR data observed for a beta-hairpin peptide containing a D-Pro-Gly turn.
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NMR
Parameter

Residue i
(Tyr)

Residue i+1
(D-Pro)

Residue i+2
(Gly)

Residue i+3
(Val)

Reference

¹H α

Chemical

Shift (ppm)

4.35 4.65 3.85, 3.75 3.90 [4]

¹H α CSD

(ppm)
+0.02 +0.33 -0.12, -0.22 -0.25 [4]

³J(HNHα)

(Hz)
7.5 - 5.0, 7.0 8.5 [3]

Key NOEs
dαN(Tyr, D-

Pro)

dαN(D-Pro,

Gly)
dNN(Gly, Val) - [4]

CSD (Chemical Shift Deviation) calculated relative to random coil values.

Case Study 2: Tetrapeptides with Charged Residues
The interaction between charged side chains can also promote beta-turn formation. A study on

NAc-tetrapeptide amides showed that a salt bridge between Lys at position i+1 and Glu at

position i+2 can stabilize a type I beta-turn.

NMR Parameter
Peptide: NAc-
DEKS-NH₂

Peptide: NAc-
DERS-NH₂

Reference

Turn Population (%)
Small proportion of

Type I

Small proportion of

Type I
[5]

Key Observation

Salt bridge between

Lys2 and Glu3 is

crucial for turn

stabilization.

Salt bridge between

Arg2 and Glu3 is

crucial for turn

stabilization.

[5]

Case Study 3: Aromatic-Proline Interactions
Interactions between an aromatic residue at position i and a proline at position i+1 can favor a

cis-amide bond, leading to the formation of a type VI beta-turn.
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| NMR Parameter | Peptide: Ac-TWflpN-NH₂ | Reference | | :--- | :--- | | cis-Amide Population

(%) | 60 |[6] | | ³J(HNHα) of Trp (Hz) | 4.2 |[6] | | Key NOEs | ROEs indicative of a β-turn |[6] | |

Pro Hα Chemical Shift (cis, ppm) | 3.50 |[6] | | Pro Hβ Chemical Shift (cis, ppm) | 0.66, 0.59 |[6]

|

Experimental Protocols
The following provides a general methodology for NMR experiments used to identify and

characterize beta-turns in peptides.

Sample Preparation
Peptide Synthesis and Purification: Peptides are synthesized using standard solid-phase

peptide synthesis (SPPS) and purified by reverse-phase high-performance liquid

chromatography (RP-HPLC).

Sample Formulation: The purified peptide is dissolved in a suitable deuterated solvent (e.g.,

D₂O, CD₃OH, or a mixture like H₂O/D₂O 9:1) to a concentration of 1-5 mM. For experiments

in H₂O, a small percentage of D₂O is added for the lock signal. The pH is adjusted to the

desired value.

NMR Data Acquisition
A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed on

a high-field NMR spectrometer (e.g., 500 MHz or higher).

1D ¹H NMR: Provides an initial overview of the sample and allows for the observation of

amide proton chemical shifts and their temperature dependence.

2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual

amino acid residues.

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): Provides through-space correlations between protons that

are close in space (< 5 Å), which is crucial for identifying the characteristic short distances in

beta-turns. Mixing times are typically varied (e.g., 100-300 ms) to observe a range of NOEs.
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2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): Used to measure the

³J(HNHα) coupling constants from the cross-peak fine structure.

¹³C and ¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling is used,

these experiments provide the chemical shifts of the backbone carbons and nitrogens, which

are also sensitive to the secondary structure.

Data Analysis
Resonance Assignment: The first step is the sequential assignment of all proton resonances

to their respective amino acid residues using a combination of TOCSY and NOESY spectra.

Identification of NOEs: Key short- and medium-range NOEs indicative of a beta-turn are

identified and their intensities are measured.

Measurement of Coupling Constants: ³J(HNHα) coupling constants are measured and used

to restrain the phi dihedral angles.

Determination of Temperature Coefficients: The chemical shifts of amide protons are

measured at different temperatures to identify those involved in hydrogen bonds.

Structure Calculation: The collected NMR restraints (NOE-derived distance restraints and

coupling constant-derived dihedral angle restraints) are used as input for molecular

dynamics and simulated annealing calculations to generate a family of 3D structures

consistent with the experimental data.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of identifying a beta-turn using NMR and a

typical experimental workflow.
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Caption: Logical flow for beta-turn identification using NMR evidence.
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Caption: A typical experimental workflow for NMR-based peptide conformational analysis.

Conclusion
While the specific NMR spectroscopic evidence for beta-turn induction by H-Pro-NHEt.HCl
remains to be published in detail, the principles of using NMR to identify such structures are

well-established. By analyzing key parameters such as NOEs, coupling constants, chemical
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shift deviations, and temperature coefficients, researchers can confidently identify and

characterize beta-turns in peptides. The comparative data presented for alternative beta-turn

inducers, such as those incorporating D-Pro-Gly sequences or strategic salt bridges, provide a

valuable benchmark for evaluating the efficacy of novel turn-inducing moieties. This guide

serves as a foundational resource for scientists and drug development professionals employing

NMR spectroscopy in the field of peptide design and conformational analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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